N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
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Overview
Description
N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with the pyridine moiety: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI or DCC.
Attachment of the ethylphenyl group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.
Pathway modulation: The compound may influence various cellular pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
- N-(2-Propylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
- N-(2-Butylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
Uniqueness
N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-13-6-3-4-8-15(13)20-16(23)9-10-17-21-18(22-24-17)14-7-5-11-19-12-14/h3-8,11-12H,2,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBNBXDTQNYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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